molecular formula C7H9NO3 B7805688 Methyl 5-ethylisoxazole-4-carboxylate

Methyl 5-ethylisoxazole-4-carboxylate

Cat. No.: B7805688
M. Wt: 155.15 g/mol
InChI Key: VOVPNTTVAAYKEU-UHFFFAOYSA-N
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Description

Methyl 5-ethylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethylisoxazole-4-carboxylate typically involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. One common method includes the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often involve temperatures ranging from -20°C to 150°C, depending on the specific reagents and catalysts used .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 5-ethylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 5-ethylisoxazole-4-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. The presence of the ethyl group at the 5-position and the carboxylate ester at the 4-position can lead to distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

IUPAC Name

methyl 5-ethyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-6-5(4-8-11-6)7(9)10-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVPNTTVAAYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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